

An In-Depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

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Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic organic compound featuring both a piperidine and a pyrrolidine ring system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and predicted spectroscopic data. Due to the limited availability of direct experimental data, this document leverages data from structurally related compounds and computational predictions to offer insights for researchers in medicinal chemistry and drug development. The piperidine and pyrrolidine moieties are prevalent scaffolds in numerous biologically active compounds, suggesting the potential for **1-(Piperidin-4-YL)pyrrolidin-3-OL** as a novel building block in the design of therapeutic agents.

Chemical Structure and Identification

1-(Piperidin-4-YL)pyrrolidin-3-OL is characterized by a pyrrolidin-3-ol ring connected at the nitrogen atom to the 4-position of a piperidine ring.

Visual Representation:

Figure 1: Chemical structure of **1-(Piperidin-4-YL)pyrrolidin-3-OL**.

Chemical Identifiers:

Identifier	Value
IUPAC Name	1-(Piperidin-4-yl)pyrrolidin-3-ol
CAS Number	1220019-95-3 (dihydrochloride)[1]
Molecular Formula	C ₉ H ₁₈ N ₂ O
Molecular Weight	170.25 g/mol
SMILES	C1CN(C(C1)O)C2CCNCC2
InChI	InChI=1S/C9H18N2O/c12-8-5-9(11-6-8)10-3-1-7(2-4-10)11/h7-9,12H,1-6H2

Physicochemical Properties

Direct experimental data for the physicochemical properties of **1-(Piperidin-4-YL)pyrrolidin-3-OL** is not readily available in the public domain. The following table summarizes predicted values from computational models and data for the dihydrochloride salt where available.

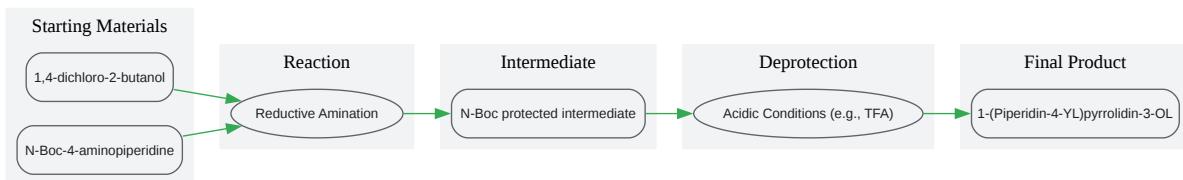
Property	Predicted/Reported Value	Notes
Melting Point	Not available	Data for the free base is unavailable.
Boiling Point	Not available	Data for the free base is unavailable.
Solubility	Not available	Expected to be soluble in water and polar organic solvents.
pKa	Not available	The two nitrogen atoms will have distinct basic pKa values.
LogP	0.6486 (for dihydrochloride)[1]	Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA)	35.5 Å ² (for dihydrochloride)[1]	Suggests good potential for oral bioavailability.
Hydrogen Bond Donors	2 (for dihydrochloride)[1]	
Hydrogen Bond Acceptors	3 (for dihydrochloride)[1]	
Rotatable Bonds	1 (for dihydrochloride)[1]	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(Piperidin-4-YL)pyrrolidin-3-OL** is not published, plausible synthetic strategies can be devised based on established organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidines is reductive amination.



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Figure 2: Proposed synthetic workflow for **1-(Piperidin-4-YL)pyrrolidin-3-OL**.

Detailed Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1,4-dichloro-2-butanol (1.1 eq.).
- **Reductive Amination:** Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq.), to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification of Intermediate:** The crude N-Boc protected intermediate can be purified by column chromatography on silica gel.
- **Boc-Deprotection:** The purified intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours.
- **Final Product Isolation:** The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and precipitated with diethyl ether to

yield the final product, likely as a salt. The free base can be obtained by neutralization with a suitable base.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions can provide valuable information for the characterization of **1-(Piperidin-4-YL)pyrrolidin-3-OL**.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region.

Predicted Chemical Shifts (¹H NMR):

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Piperidine CH ₂ (axial & equatorial)	1.2 - 1.9	m
Piperidine CH (position 4)	2.4 - 2.8	m
Piperidine CH ₂ (adjacent to N)	2.8 - 3.2	m
Pyrrolidine CH ₂	1.8 - 2.2 and 2.5 - 3.0	m
Pyrrolidine CH (position 3)	3.8 - 4.2	m
OH	Broad singlet (variable)	br s
NH	Broad singlet (variable)	br s

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

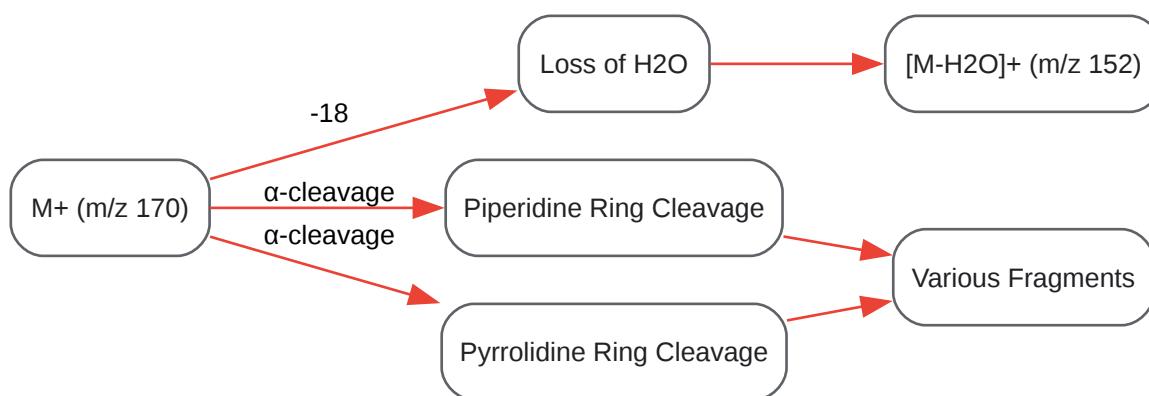
Predicted Chemical Shifts (^{13}C NMR):

Carbons	Predicted Chemical Shift (ppm)
Piperidine C (positions 3, 5)	30 - 35
Piperidine C (positions 2, 6)	45 - 50
Piperidine C (position 4)	55 - 60
Pyrrolidine C (position 4)	35 - 40
Pyrrolidine C (positions 2, 5)	50 - 60
Pyrrolidine C (position 3)	65 - 75

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M^+) at m/z 170. Common fragmentation patterns would likely involve cleavage of the C-N bonds of the piperidine and pyrrolidine rings.

Predicted Fragmentation Workflow:



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Figure 3: Predicted mass spectral fragmentation pathways.

Predicted Infrared (IR) Spectrum

The IR spectrum would be characterized by the following key absorptions:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Broad, Strong
N-H stretch (secondary amine)	3300 - 3500	Medium
C-H stretch (aliphatic)	2850 - 3000	Strong
C-N stretch	1000 - 1250	Medium
C-O stretch (alcohol)	1050 - 1150	Strong

Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-(Piperidin-4-YL)pyrrolidin-3-OL** has been reported, the constituent piperidine and pyrrolidine scaffolds are present in a vast array of pharmacologically active molecules.[\[2\]](#)[\[3\]](#) This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.

Derivatives of 4-aminopiperidine and pyrrolidine have been investigated for a range of biological activities, including but not limited to:

- Analgesic activity[\[4\]](#)
- Anticancer properties[\[2\]](#)
- Anti-inflammatory effects
- Central Nervous System (CNS) activity

Potential Signaling Pathway Interactions (Hypothetical):

Given the structural motifs, **1-(Piperidin-4-YL)pyrrolidin-3-OL** could potentially interact with various biological targets. The basic nitrogen centers could interact with aminergic G-protein coupled receptors (GPCRs), ion channels, or enzymes that recognize amine-containing substrates.

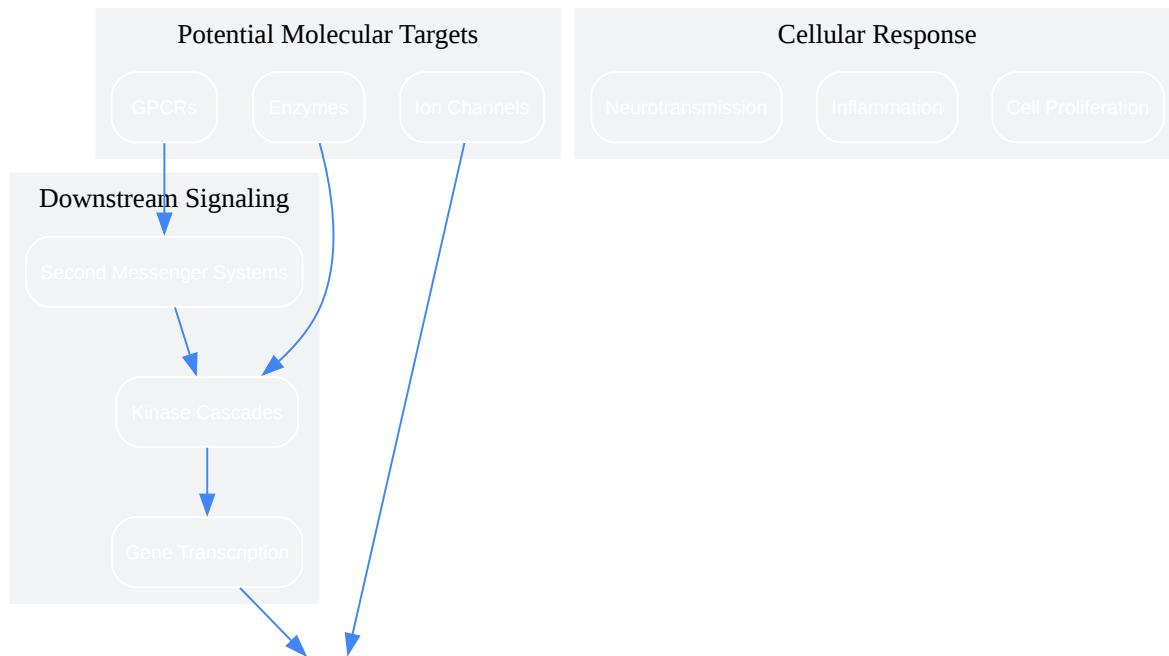
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Figure 4: Potential signaling pathways for **1-(Piperidin-4-YL)pyrrolidin-3-OL** derivatives.

Conclusion

1-(Piperidin-4-YL)pyrrolidin-3-OL represents a chemical entity with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently scarce, this technical guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic methodologies. The presence of both piperidine and pyrrolidine moieties, which are well-established pharmacophores, underscores the rationale for its exploration as a scaffold for novel therapeutic agents. Future research should focus on the development of a robust synthetic route, comprehensive experimental characterization, and biological screening to elucidate its pharmacological profile.

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